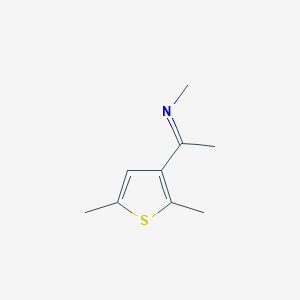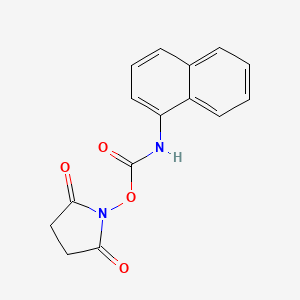
Succinimido 1-naphthylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Succinimido 1-naphthylcarbamate is an organic compound that belongs to the class of carbamates. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a succinimido group and a 1-naphthylcarbamate moiety, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of succinimido 1-naphthylcarbamate typically involves the reaction of 1-naphthylamine with succinimidyl carbonate in the presence of a base such as pyridine. The reaction is carried out in an organic solvent like acetonitrile at room temperature. The resulting product is purified through recrystallization or chromatography to obtain high purity this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) further enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Succinimido 1-naphthylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the succinimido group is replaced by other nucleophiles.
Hydrolysis: In the presence of water or aqueous solutions, this compound can hydrolyze to form 1-naphthylamine and succinimide.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis reactions are typically carried out in aqueous solutions at varying pH levels, depending on the desired rate of reaction.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include substituted carbamates.
Hydrolysis Products: The primary products of hydrolysis are 1-naphthylamine and succinimide.
Wissenschaftliche Forschungsanwendungen
Succinimido 1-naphthylcarbamate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of succinimido 1-naphthylcarbamate involves its interaction with nucleophilic sites on target molecules. The succinimido group acts as an electrophile, facilitating the formation of covalent bonds with nucleophiles such as amino groups in proteins. This interaction can lead to the modification of protein function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Succinimido phenylcarbamate
- Succinimido p-bromophenylcarbamate
- N-hydroxysuccinimidyl butyric ester
Uniqueness
Succinimido 1-naphthylcarbamate is unique due to its specific structure, which combines the properties of both succinimido and 1-naphthylcarbamate groups. This combination allows it to participate in a variety of chemical reactions and makes it a versatile reagent in scientific research .
Eigenschaften
CAS-Nummer |
103835-64-9 |
|---|---|
Molekularformel |
C15H12N2O4 |
Molekulargewicht |
284.27 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C15H12N2O4/c18-13-8-9-14(19)17(13)21-15(20)16-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H,16,20) |
InChI-Schlüssel |
WUUHPLDANVYRMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)NC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6a-Methylhexahydro-2H-2,6-methanocyclopenta[b]furan](/img/structure/B14326376.png)

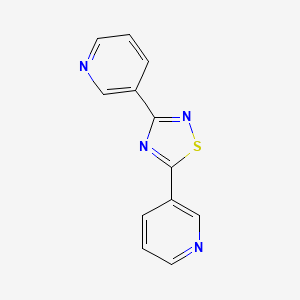
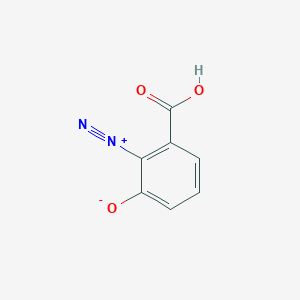
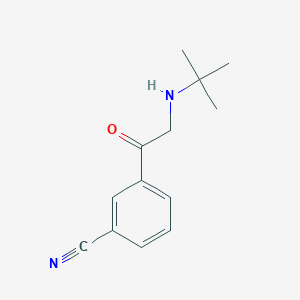
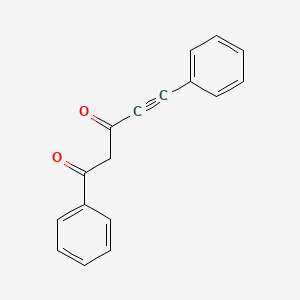
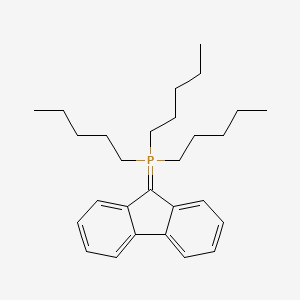
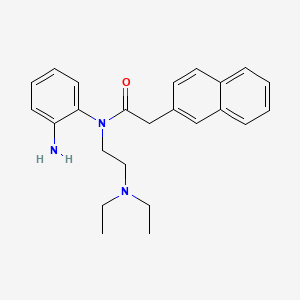
![Benzo[b]thiophen-5-amine, 2-(1-piperidinylmethyl)-](/img/structure/B14326425.png)
![2,6-Diphenyl[1,3,2]oxazastibolo[2,3-b][1,3,2]oxazastibole](/img/structure/B14326433.png)
![1-[(Propan-2-yl)oxy]but-2-ene](/img/structure/B14326445.png)
![13-chloro-11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione](/img/structure/B14326447.png)

